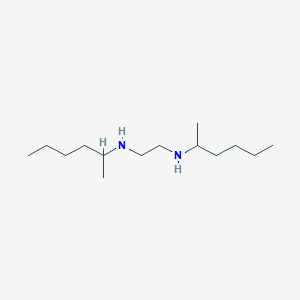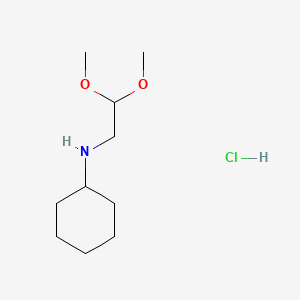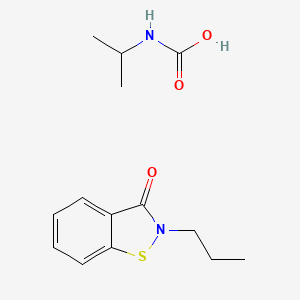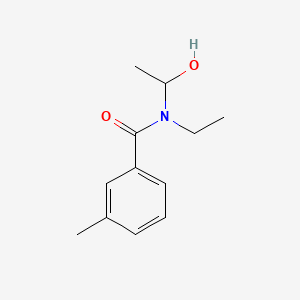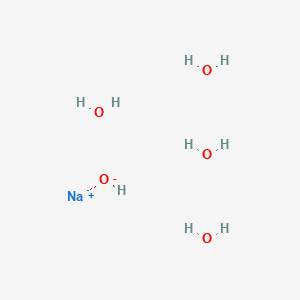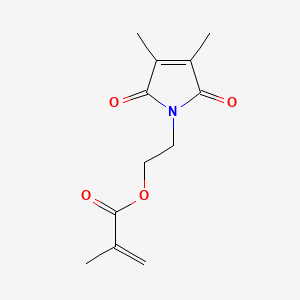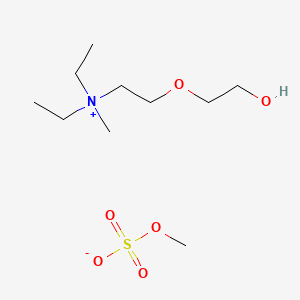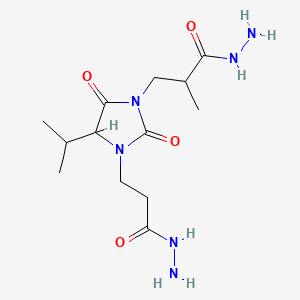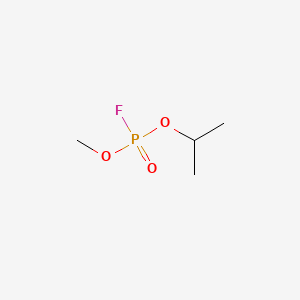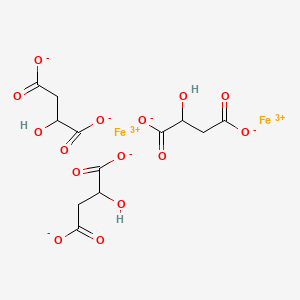
Ferric malate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diiron trimalate is a coordination compound consisting of two iron atoms bridged by malate ligands. This compound is of significant interest due to its potential applications in catalysis and its role as a model for biological iron-sulfur clusters. The unique structure of diiron trimalate allows it to participate in various chemical reactions, making it a valuable compound in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: Diiron trimalate can be synthesized through the reaction of iron salts with malic acid under controlled conditions. One common method involves the reaction of iron(III) chloride with malic acid in an aqueous solution, followed by the addition of a base to precipitate the diiron trimalate complex. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of diiron trimalate involves similar steps but on a larger scale. The process begins with the dissolution of iron(III) chloride in water, followed by the addition of malic acid. The mixture is then neutralized with a base such as sodium hydroxide to precipitate the diiron trimalate. The precipitate is filtered, washed, and dried to obtain the final product.
化学反応の分析
Types of Reactions: Diiron trimalate undergoes various chemical reactions, including:
Oxidation: Diiron trimalate can be oxidized to form higher oxidation state iron complexes.
Reduction: The compound can be reduced to lower oxidation state iron complexes.
Substitution: Ligands in diiron trimalate can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines under mild conditions.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New diiron complexes with different ligands.
科学的研究の応用
Diiron trimalate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Diiron trimalate serves as a model compound for studying iron-sulfur clusters in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for iron-related disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of diiron trimalate involves its ability to undergo redox reactions, which are crucial for its catalytic activity. The iron centers in the compound can cycle between different oxidation states, facilitating various chemical transformations. The malate ligands play a key role in stabilizing the iron centers and enabling efficient electron transfer.
類似化合物との比較
- Diiron dithiolate complexes
- Diiron carbonyl complexes
- Diiron toluenethiolate complexes
特性
CAS番号 |
5905-51-1 |
|---|---|
分子式 |
C12H12Fe2O15 |
分子量 |
507.90 g/mol |
IUPAC名 |
2-hydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/3C4H6O5.2Fe/c3*5-2(4(8)9)1-3(6)7;;/h3*2,5H,1H2,(H,6,7)(H,8,9);;/q;;;2*+3/p-6 |
InChIキー |
JLLRXSCNTCSLFX-UHFFFAOYSA-H |
正規SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].[Fe+3].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



